molecular formula C7H5N3O2 B15249412 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No.: B15249412
M. Wt: 163.13 g/mol
InChI Key: VGIHYCCSEGTRSO-UHFFFAOYSA-N
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Description

3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol. Substitution reactions can introduce various functional groups onto the pyrazole and pyridine rings .

Scientific Research Applications

3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various bioactive and industrially relevant compounds .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-5-carbaldehyde

InChI

InChI=1S/C7H5N3O2/c11-3-4-1-5-6(8-2-4)9-10-7(5)12/h1-3H,(H2,8,9,10,12)

InChI Key

VGIHYCCSEGTRSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=O)NN2)C=O

Origin of Product

United States

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